Cas no 703-67-3 (6-fluoro-1,2,3,4-tetrahydronaphthalen-1-one)

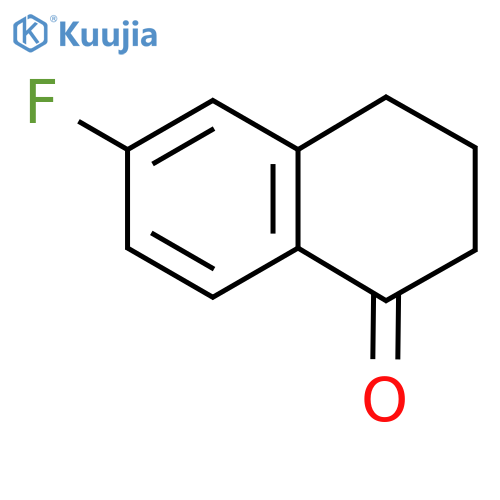

703-67-3 structure

商品名:6-fluoro-1,2,3,4-tetrahydronaphthalen-1-one

6-fluoro-1,2,3,4-tetrahydronaphthalen-1-one 化学的及び物理的性質

名前と識別子

-

- 6-Fluoro-1-tetralone

- 6-Fluoro-3,4-dihydro-2H-naphthalen-1-one

- 6-fluoro-3,4-dihydronaphthalen-1(2H)-one

- 6-fluoro-1,2,3,4-tetrahydronaphthalen-1-one

- 6-Fluoro-alpha-Tetralone

- 1(2H)-Naphthalenone, 6-fluoro-3,4-dihydro-

- 1(2H)-Naphthalenone,6-fluoro-3,4-dihydro-

- 6-fluorotetralone

- 6-fluoro-tetralone

- PubChem13794

- 6-fluorotetralin-1-one

- 6-FLUORTETRAL-1-ONE

- AMOT0823

- NJYZZEHPEKDFEK-UHFFFAOYSA-N

- EBD50742

- BCP15196

- 6-fluoro-2,3,4,4a-tetrahydronaphthalen-1(8aH)-one

- 6-fluoro-3,4-dihydro-2h-naphthalene-1-one

- CS-W004321

- 6-fluoro-3,4-dihydro-1(2H)-naphthlenone

- MFCD09031370

- SCHEMBL315877

- FT-0646806

- A26911

- 703-67-3

- 6-Fluoro-alpha-Tetralone;6-Fluoro-3,4-dihydro-2H-naphthalen-1-one

- A836861

- 6-fluoranyl-3,4-dihydro-2H-naphthalen-1-one

- AC-6289

- AB49348

- BISPHENOLADIACETATE

- 6-fluoro-3,4-dihydro-1(2h)-naphthalenone

- DTXSID50565336

- FS-3483

- EN300-92166

- AKOS006290333

- Z1198183228

- SY033451

- AM20041047

-

- MDL: MFCD09031370

- インチ: 1S/C10H9FO/c11-8-4-5-9-7(6-8)2-1-3-10(9)12/h4-6H,1-3H2

- InChIKey: NJYZZEHPEKDFEK-UHFFFAOYSA-N

- ほほえんだ: FC1C=CC2C(CCCC=2C=1)=O

計算された属性

- せいみつぶんしりょう: 164.06400

- どういたいしつりょう: 164.063743068g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 12

- 回転可能化学結合数: 0

- 複雑さ: 190

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 互変異性体の数: 2

- 疎水性パラメータ計算基準値(XlogP): 2.1

- トポロジー分子極性表面積: 17.1

- ひょうめんでんか: 0

じっけんとくせい

- 密度みつど: 1.199

- ふってん: 269.5°C at 760 mmHg

- フラッシュポイント: 269.514 °C at 760 mmHg

- 屈折率: 1.543

- PSA: 17.07000

- LogP: 2.34470

6-fluoro-1,2,3,4-tetrahydronaphthalen-1-one セキュリティ情報

- シグナルワード:Warning

- 危害声明: H315-H319-H335-H412

- 警告文: P261-P273-P305+P351+P338

- ちょぞうじょうけん:Sealed in dry,Room Temperature

6-fluoro-1,2,3,4-tetrahydronaphthalen-1-one 税関データ

- 税関コード:2914700090

- 税関データ:

中国税関番号:

2914700090概要:

2914700090他のケトン及びキノンのハロゲン化/スルホン化誘導体(硝化及び亜硝化誘導体を含む)。付加価値税:17.0%税金還付率:9.0%規制条件:最恵国待遇なし関税:5.5%一般関税:30.0%

申告要素:

製品名称、成分含有量、用途、アセトン申告包装

要約:

HS:291470090ケトンとキノンのハロゲン化、スルホン化、硝化または亜硝化誘導体、その他の酸素機能の有無にかかわらず税金還付率:9.0%監督管理条件:無付加価値税:17.0%最恵国待遇関税:5.5%一般関税:30.0%

6-fluoro-1,2,3,4-tetrahydronaphthalen-1-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1053372-100mg |

6-Fluoro-1,2,3,4-tetrahydronaphthalen-1-one |

703-67-3 | 98% | 100mg |

¥41.00 | 2024-05-03 | |

| eNovation Chemicals LLC | Y0979895-10g |

6-fluoro-3,4-dihydronaphthalen-1(2H)-one |

703-67-3 | 95% | 10g |

$480 | 2024-08-02 | |

| eNovation Chemicals LLC | D512610-25g |

6-FLUORO-1-TETRALONE |

703-67-3 | 97% | 25g |

$1195 | 2024-05-24 | |

| Enamine | EN300-92166-1.0g |

6-fluoro-1,2,3,4-tetrahydronaphthalen-1-one |

703-67-3 | 95.0% | 1.0g |

$21.0 | 2025-03-21 | |

| Enamine | EN300-92166-2.5g |

6-fluoro-1,2,3,4-tetrahydronaphthalen-1-one |

703-67-3 | 95.0% | 2.5g |

$41.0 | 2025-03-21 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | F53641-250mg |

6-Fluoro-1,2,3,4-tetrahydronaphthalen-1-one |

703-67-3 | 97% | 250mg |

¥86.0 | 2023-09-07 | |

| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FD00418-50g |

6-fluoro-3,4-dihydro-2h-naphthalen-1-one |

703-67-3 | 95% | 50g |

$1200 | 2023-09-07 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB96083-10G |

6-fluoro-1,2,3,4-tetrahydronaphthalen-1-one |

703-67-3 | 97% | 10g |

¥ 2,838.00 | 2023-03-14 | |

| Chemenu | CM244470-10g |

6-Fluoro-1-tetralone |

703-67-3 | 97% | 10g |

$185 | 2024-07-24 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | F53641-5g |

6-Fluoro-1,2,3,4-tetrahydronaphthalen-1-one |

703-67-3 | 97% | 5g |

¥519.0 | 2023-09-07 |

6-fluoro-1,2,3,4-tetrahydronaphthalen-1-one 関連文献

-

1. Tautomerism and ionization processes in 6-thioxanthine and its N-methyl derivativesD. Lichtenberg,F. Bergmann,Z. Neiman J. Chem. Soc. Perkin Trans. 2 1972 1676

-

Sébastien Deslandes,Chantal Galaup,Robert Poole,Béatrice Mestre-Voegtlé,Stéphanie Soldevila,Nadine Leygue,Hervé Bazin,Laurent Lamarque,Claude Picard Org. Biomol. Chem. 2012 10 8509

703-67-3 (6-fluoro-1,2,3,4-tetrahydronaphthalen-1-one) 関連製品

- 93742-85-9(5-Fluoro-1-tetralone)

- 1481-32-9(6-fluoro-2,3-dihydro-1H-inden-1-one)

- 700-84-5(5-fluoroindan-1-one)

- 161712-77-2(5,6-Difluoro-1-indanone)

- 2840-44-0(7-Fluoro-1-tetralone)

- 932997-83-6(2-(6-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)-N-3-(trifluoromethyl)phenylacetamide)

- 2228726-78-9(2-(but-3-yn-2-yl)-4-methoxypyridine)

- 1355641-46-1(3-(3-methoxy-4-nitrophenyl)prop-2-enal)

- 857369-11-0(2-Oxoethanethioamide)

- 2015368-26-8((3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(3-methoxy-1,2-thiazol-5-yl)propanoic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:703-67-3)6-fluoro-1,2,3,4-tetrahydronaphthalen-1-one

清らかである:99%

はかる:25g

価格 ($):289.0

Suzhou Senfeida Chemical Co., Ltd

(CAS:703-67-3)6-Fluoro-1-tetralone

清らかである:99.9%

はかる:200kg

価格 ($):問い合わせ